molecular formula C14H14BrN B8389945 3-bromo-N-(2-phenylethyl)aniline

3-bromo-N-(2-phenylethyl)aniline

Cat. No. B8389945
M. Wt: 276.17 g/mol
InChI Key: CSKYNTQMTAQFKI-UHFFFAOYSA-N
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Description

3-bromo-N-(2-phenylethyl)aniline is a useful research compound. Its molecular formula is C14H14BrN and its molecular weight is 276.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-N-(2-phenylethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-(2-phenylethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-bromo-N-(2-phenylethyl)aniline

Molecular Formula

C14H14BrN

Molecular Weight

276.17 g/mol

IUPAC Name

3-bromo-N-(2-phenylethyl)aniline

InChI

InChI=1S/C14H14BrN/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2

InChI Key

CSKYNTQMTAQFKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of crude N-(3-bromophenyl)-2-phenylacetamide (3.02 g, 10.4 mmol) in dry tetrahydrofuran (25 mL) was added 1.0 N borane-tetrahydrofuran complex (1:1. 26 mL, 26.12 mmol) from an addition funnel at 0° C. The reaction was refluxed under nitrogen overnight. Reaction mixture was cooled to room temperature, treated with 2.0 N aqueous sodium hydroxide (30 mL) and then stirred for 20 min. The reaction was then cooled again at 0° C. and neutralized with 2.0 N aqueous hydrochloric acid (60 mL) and further stirred for 30 min. The aqueous layer was extracted with ethyl acetate (3×100 mL). The organic layer was washed with water (20 mL), saturated aqueous sodium chloride (50 mL), dried over magnesium sulfate, filtered, and concentrated to afford 3-Bromo-N-(2-phenylethyl)aniline (2.55 g, 85% yield) as brown oil with reasonable purity: 1H NMR (400 MHz, CDCl3): 7.30 (t, 2H), 7.20 (m, 3H), 6.95 (t, 1H), 6.78 (br d, 1H), 6.70 (t, 1H), 6.45 (dd, 1H), 3.62 (br s, 1H), 3.40 (m, 2H), 2.92 (t, 2H); MS (EI) for C14H12NOBr: 290 MH+).
Quantity
3.02 g
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reactant
Reaction Step One
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25 mL
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30 mL
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reactant
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60 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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